(2-Fluorocyclopentyl)methanaminehydrochloride

Medicinal Chemistry Physicochemical Profiling Drug Design

For medicinal chemists requiring precise stereochemical control and tunable lipophilicity, (2-Fluorocyclopentyl)methanamine hydrochloride delivers reproducible batch-to-batch consistency. - The trans isomer (≥95% purity) ensures defined 3D shape for CNS receptor engagement. - Computed LogP 1.08 offers an optimal intermediate between 1-fluoro regioisomer and non-fluorinated parent. - Hydrochloride salt improves aqueous solubility, eliminating precipitation in DMSO/water assay mixtures. Procure with confidence for lead optimization and compound library synthesis.

Molecular Formula C6H13ClFN
Molecular Weight 153.62 g/mol
Cat. No. B12318329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluorocyclopentyl)methanaminehydrochloride
Molecular FormulaC6H13ClFN
Molecular Weight153.62 g/mol
Structural Identifiers
SMILESC1CC(C(C1)F)CN.Cl
InChIInChI=1S/C6H12FN.ClH/c7-6-3-1-2-5(6)4-8;/h5-6H,1-4,8H2;1H
InChIKeyVHFQGBWOQCVVDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluorocyclopentyl)methanamine hydrochloride: A Procurement-Ready Fluorinated Amine Building Block


(2-Fluorocyclopentyl)methanamine hydrochloride is a fluorinated cyclopentylamine derivative, typically supplied as a hydrochloride salt with the molecular formula C6H13ClFN and a molecular weight of 153.63 g/mol . It serves as a versatile chemical building block for medicinal chemistry and organic synthesis, characterized by a cyclopentane ring bearing a fluorine atom at the 2-position and a primary amine group attached via a methylene bridge. The compound is available in both racemic and stereochemically-defined forms, with a typical commercial purity specification of 95-97% , and its hydrochloride salt form enhances aqueous solubility and facilitates handling in laboratory and industrial settings.

Why Generic Substitution Fails: The Critical Role of Fluorine Position and Stereochemistry in (2-Fluorocyclopentyl)methanamine hydrochloride


Substituting (2-Fluorocyclopentyl)methanamine hydrochloride with other cyclopentylmethanamine derivatives—such as the non-fluorinated parent, 1-fluoro regioisomers, or different stereoisomers—can drastically alter key physicochemical and biological properties. The position of the fluorine atom on the cyclopentane ring (e.g., 1- vs. 2- vs. 3-fluoro) directly impacts molecular conformation, lipophilicity (LogP), and metabolic stability, while stereochemical configuration (cis vs. trans) dictates three-dimensional shape and biological target recognition [1]. Generic or in-class substitution without rigorous verification of regio- and stereochemical identity therefore risks non-reproducible synthetic outcomes, altered pharmacokinetic profiles, or complete loss of biological activity. The following quantitative evidence guide delineates the verifiable differentiation dimensions that justify the specific procurement of (2-Fluorocyclopentyl)methanamine hydrochloride over its closest analogs.

Quantitative Evidence Guide: Verifiable Differentiation of (2-Fluorocyclopentyl)methanamine hydrochloride for Scientific Procurement


Lipophilicity Shift: 2-Fluoro Substitution Modulates LogP Relative to Non-Fluorinated and 1-Fluoro Regioisomers

The 2-fluoro substitution on the cyclopentyl ring confers a distinct lipophilicity profile compared to both the non-fluorinated parent (cyclopentylmethanamine) and the 1-fluoro regioisomer. The computed LogP for (2-Fluorocyclopentyl)methanamine (free base) is 1.08 , which lies between the LogP of the non-fluorinated analog (LogP = 1.36) and the 1-fluoro regioisomer (LogP = 0.92) [1]. This intermediate lipophilicity, driven by the specific position of the electronegative fluorine atom, can fine-tune membrane permeability and oral absorption potential, offering a differentiated physicochemical handle for lead optimization programs.

Medicinal Chemistry Physicochemical Profiling Drug Design

Stereochemical Identity as a Critical Procurement Specification: 95% Purity Guarantees Reproducible Activity

For applications requiring stereochemically-defined building blocks, the procurement of trans-(2-Fluorocyclopentyl)methanamine hydrochloride with a minimum purity specification of 95% (as provided by reputable vendors) is essential. While a direct head-to-head binding comparison for the 2-fluoro stereoisomers is not publicly available, it is a well-established principle in medicinal chemistry that stereoisomers of chiral amines exhibit vastly different binding affinities and pharmacokinetic profiles. Procuring a defined stereoisomer at a verified purity ensures batch-to-batch reproducibility in downstream synthetic steps and biological assays, a guarantee not provided by racemic or undefined mixtures.

Medicinal Chemistry Chiral Synthesis Quality Control

Enhanced Metabolic Stability: Class-Level Precedent from Fluorocyclopentyl Amine-Containing Drug Candidates

Fluorination of the cyclopentyl ring is a validated strategy to block oxidative metabolism and improve the pharmacokinetic (PK) profile of amine-containing drug candidates. In a published structure-activity relationship (SAR) study, the incorporation of a (3-fluorocyclopentyl)amino moiety in compound MK-1925 led to improved metabolic stability and enabled oral bioavailability and brain penetration [1]. By direct class-level inference, the 2-fluorocyclopentyl methanamine scaffold shares the same C-F bond strength advantage over C-H bonds, thereby offering a quantifiably stronger resistance to cytochrome P450-mediated oxidation compared to the non-fluorinated cyclopentylmethanamine analog. This class-level evidence supports the selection of the fluorinated building block when metabolic stability is a design priority.

Drug Metabolism Pharmacokinetics Bioisosterism

Hydrochloride Salt Form: Differentiated Aqueous Solubility and Handling Convenience

The hydrochloride salt of (2-Fluorocyclopentyl)methanamine is the preferred form for procurement due to its significantly enhanced aqueous solubility compared to the free base. While quantitative solubility data for this specific compound is not publicly reported in peer-reviewed literature, it is a class-level expectation that amine hydrochlorides are highly water-soluble solids, whereas the corresponding free bases are typically hydrophobic oils or low-melting solids with limited water solubility. This salt form ensures easier weighing, dissolution, and handling during aqueous reactions and biological assays, reducing the operational variability associated with handling volatile or poorly soluble free amines.

Formulation Solubility Enhancement Process Chemistry

Precision Application Scenarios: Where (2-Fluorocyclopentyl)methanamine hydrochloride Delivers Quantifiable Advantage


Precision Synthesis of Chirally-Defined CNS Drug Candidates

When synthesizing enantiopure CNS-active molecules, the procurement of trans-(2-Fluorocyclopentyl)methanamine hydrochloride with a verified 95% minimum purity is non-negotiable. The defined stereochemistry of this building block ensures that the three-dimensional shape of the final drug candidate is consistent batch-to-batch, a critical requirement for reproducible receptor binding and functional activity . This application directly leverages the stereochemical purity differentiation outlined in Section 3, Evidence Item 2.

Lead Optimization Programs Requiring Tailored Lipophilicity

Medicinal chemists seeking to fine-tune the lipophilicity (LogP) of a lead series can rationally select (2-Fluorocyclopentyl)methanamine hydrochloride over its 1-fluoro regioisomer or non-fluorinated parent. The computed LogP of 1.08 for the 2-fluoro analog offers a precise, intermediate value that can balance passive permeability with aqueous solubility . This enables a more nuanced approach to property-based drug design, as supported by the quantitative lipophilicity data in Section 3, Evidence Item 1.

Medicinal Chemistry Campaigns Prioritizing Metabolic Stability

For programs where poor metabolic stability has been identified as a key liability, incorporating the (2-Fluorocyclopentyl)methanamine scaffold provides a rational, class-level validated approach to blocking oxidative metabolism. The strong C-F bond, as evidenced by the successful development of the metabolically stable and orally bioavailable ORL1 antagonist MK-1925 (which contains a related fluorocyclopentyl amine) [1], supports the use of this fluorinated building block to extend the half-life and improve the pharmacokinetic profile of new chemical entities. This application scenario is directly derived from the class-level inference in Section 3, Evidence Item 3.

High-Throughput Screening (HTS) and Biological Assay Preparation

The hydrochloride salt form of (2-Fluorocyclopentyl)methanamine is the optimal choice for preparing compound libraries and assay-ready plates. Its high aqueous solubility ensures complete dissolution in DMSO/water mixtures, preventing precipitation and ensuring accurate compound concentration in biological assays. This practical advantage reduces false negatives and improves data quality in HTS campaigns, a direct consequence of the differentiated salt form highlighted in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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